molecular formula C23H23NO2 B2461541 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide CAS No. 1351621-71-0

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide

Cat. No.: B2461541
CAS No.: 1351621-71-0
M. Wt: 345.442
InChI Key: NSPVFDXTOACGQV-UHFFFAOYSA-N
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Description

Amides are a type of organic compound that contain a carbonyl group (C=O) linked to a nitrogen atom. In the case of “2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide”, the amide group is connected to a biphenyl group and a phenylpropyl group .


Chemical Reactions Analysis

Amides can undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines. Under acidic conditions, for example, an amide heated with a dilute acid forms a carboxylic acid and ammonium ions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amides, for example, have higher boiling points than comparable alcohols and can participate in hydrogen bonding due to the presence of the carbonyl group and the nitrogen .

Scientific Research Applications

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide, commonly known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic medication. Despite the specific chemical name not appearing directly in the literature, research surrounding acetaminophen provides insights into its applications in scientific research, excluding aspects related to drug usage, dosage, and side effects as per the requirements. The following sections summarize the applications of acetaminophen in scientific research, emphasizing environmental impact, pharmacological effects, and biochemical pathways.

Environmental Impact and Elimination Techniques

A significant area of research focuses on the environmental impact of acetaminophen and methods for its elimination from water sources. Studies have examined the adsorptive elimination of acetaminophen from water, highlighting the efficiency of ZnAl/biochar and other adsorbents in removing this contaminant. Key mechanisms include π-π interactions and hydrogen bonding, suggesting a potential for improving water purification techniques (Igwegbe et al., 2021).

Pharmacological Effects and Mechanisms

Research into the analgesic effects of acetaminophen reveals complex mechanisms beyond its cyclooxygenase inhibition. Metabolization into N-acylphenolamine (AM404) and action on cannabinoid receptors and TRPV1 have been identified as key analgesic pathways. This knowledge contributes to understanding pain management and suggests avenues for developing new analgesics with fewer side effects (Ohashi & Kohno, 2020).

Biochemical Pathways and Liver Toxicity

The molecular pathogenesis of acetaminophen-induced liver injury (AILI) is a critical research area, with studies focusing on hepatocyte necrosis, sterile inflammation, and liver regeneration. Identifying the roles of N-acetyl-p-benzoquinone imine (NAPQI) and oxidative stress in AILI provides a foundation for developing targeted therapies to mitigate liver damage caused by overdose (Cai et al., 2022).

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-22(15-18-7-3-1-4-8-18)17-24-23(26)16-19-11-13-21(14-12-19)20-9-5-2-6-10-20/h1-14,22,25H,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPVFDXTOACGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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